4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-13-5-7-21-19(9-13)24-23(26)18-12-16(6-8-20(18)30-21)25-31(27,28)17-10-14(2)22(29-4)15(3)11-17/h5-12,25H,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTZXTZYZRQAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepin core. The presence of methoxy and methyl groups suggests potential interactions with biological targets.
Antiproliferative Activity
Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 2.2 | |
| Compound B | HCT116 | 3.7 | |
| Compound C | HEK293 | 5.3 | |
| Compound D | A549 | 1.2 |
These values indicate that the compound may be effective at low concentrations, suggesting it could be a lead candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its antiproliferative properties, the compound has shown antibacterial activity against Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented in the table below:
| Compound Name | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound E | E. faecalis | 8 | |
| Compound F | S. aureus | 16 | |
| Compound G | E. coli | 32 |
These findings suggest that the compound could be explored for its potential as an antibacterial agent.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Oxidative Stress Modulation : Some studies indicate that related compounds can modulate oxidative stress levels, potentially enhancing their antiproliferative effects .
- Targeted Action against Specific Enzymes : The sulfonamide group may interact with specific enzymes involved in bacterial metabolism or cancer cell survival pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with promising results:
- A study demonstrated that N-substituted benzimidazole carboxamides showed significant antiproliferative effects against various cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM .
- Another investigation highlighted the antibacterial properties of methoxy-substituted derivatives against E. faecalis and S. aureus .
Q & A
Q. What are the recommended synthetic routes for preparing 4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Step 1 : Formation of the oxazepine ring via cyclization of substituted precursors under reflux with catalysts like acetic acid .
- Step 2 : Sulfonamide linkage using activated sulfonyl chlorides in solvents such as dimethylformamide (DMF) or pyridine .
- Optimization : Design of Experiments (DoE) can minimize trials by systematically varying temperature, solvent polarity, and stoichiometry. Reaction yield and purity are monitored via HPLC and NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy, methyl groups) and oxazepine ring formation .
- HPLC-MS : Validates molecular weight (438.5 g/mol) and detects impurities .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles in the dibenzoxazepine core .
Q. What preliminary biological assays are recommended to explore its therapeutic potential?
- Methodological Answer :
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution in the sulfonamide group to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulates binding to therapeutic targets (e.g., COX-2, HDACs) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on potency. For example, methyl groups at position 3,5 may enhance lipophilicity and membrane permeability .
- Meta-analysis : Aggregate data from analogs (e.g., CAS 922136-97-8, CAS 922083-84-9) to identify trends in IC50 values or selectivity .
Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?
- Methodological Answer :
- Continuous Flow Chemistry : Enhances yield and reduces side reactions via precise control of residence time and temperature .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings to optimize step efficiency .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
